1-(2,5-Difluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAVJXGLFKACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Biological Utility & Synthesis of 1-(2,5-Difluorophenyl)ethanol
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the strategic utility, synthesis, and biological implications of 1-(2,5-difluorophenyl)ethanol.
CAS No: 126534-36-9 (S-isomer) | Molecular Formula: C₈H₈F₂O Classification: Chiral Pharmacophore & Metabolic Modulator
Executive Summary
This compound is a critical chiral building block in modern medicinal chemistry, distinct from its more common 2,4-difluoro analogues (used in Voriconazole/Fluconazole). Its primary utility lies not in its intrinsic biological activity, but as a privileged scaffold intermediate for synthesizing chiral amines and ethers found in Trk kinase inhibitors , agrochemical fungicides , and neuroactive phenethylamines .
The 2,5-difluoro substitution pattern offers a unique pharmacological profile:
-
Metabolic Blockade: Fluorine at the C2 and C5 positions sterically and electronically shields the ring from oxidative metabolism (CYP450), extending the half-life of downstream APIs.
-
Electronic Polarization: Unlike the 2,4-pattern, the 2,5-pattern creates a distinct dipole moment that enhances binding affinity in specific hydrophobic pockets of kinases and GPCRs.
Pharmacological Mechanism & SAR
The biological activity of drugs derived from this compound is driven by the specific orientation of the difluorophenyl ring.
Structure-Activity Relationship (SAR)
In kinase inhibitors (e.g., Trk or p38 MAP kinase pathways), the (S)-configuration of the ethanol moiety is often required to orient the aromatic ring into the hydrophobic "selectivity pocket" (Gatekeeper region).
-
Lipophilicity Modulation: The introduction of two fluorine atoms increases the logP (lipophilicity) by approximately 0.25–0.4 units compared to the non-fluorinated benzyl alcohol, improving blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.
-
Orthogonal Interaction: The C-F bond acts as a weak hydrogen bond acceptor. In the 2,5-configuration, the C5-fluorine often engages in multipolar interactions with backbone amides in the receptor binding site.
Visualizing the Pharmacophore
The following diagram illustrates the strategic role of the 2,5-difluoro moiety in a theoretical kinase inhibitor binding pocket.
Figure 1: Pharmacological contributions of the 2,5-difluorophenyl moiety to downstream bioactive molecules.
Biocatalytic Synthesis & Resolution
Producing the enantiopure form (typically the (S)-enantiomer ) is critical, as the (R)-enantiomer often lacks the necessary 3D spatial fit for target receptors. The industrial standard for this synthesis is Lipase-Mediated Kinetic Resolution .
Experimental Protocol: Kinetic Resolution via CAL-B
This protocol uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-enantiomer, leaving the desired (S)-alcohol.
Reagents:
-
Racemic this compound (100 mg, 0.63 mmol)
-
Vinyl Acetate (3.0 eq, Acyl Donor)
-
Immobilized CAL-B (Novozym 435, 20 mg)
-
Solvent: Toluene or MTBE (anhydrous)
Step-by-Step Methodology:
-
Preparation : Dissolve racemic alcohol in anhydrous Toluene (5 mL) in a 20 mL scintillation vial.
-
Acyl Donor Addition : Add Vinyl Acetate (0.18 mL, 1.9 mmol).
-
Enzyme Initiation : Add immobilized CAL-B beads (20 mg).
-
Incubation : Seal the vial and shake at 200 rpm at 30°C for 24–48 hours. Monitor conversion via chiral HPLC.
-
Stop Condition: When conversion reaches ~50% (theoretical maximum for resolution).
-
-
Work-up : Filter off the enzyme beads. Concentrate the filtrate under reduced pressure.
-
Purification : Separate the (S)-alcohol and (R)-acetate using silica gel flash chromatography (Hexane/EtOAc gradient).
-
Analysis : Determine enantiomeric excess (ee) using a Chiralcel OD-H column (95:5 Hexane/i-PrOH).
Resolution Workflow Diagram
Figure 2: Workflow for the enzymatic kinetic resolution of this compound.
Analytical Data & Specifications
For quality control in drug development, the following specifications are standard for the (S)-enantiomer intermediate.
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity (GC) | > 98.0% | GC-FID |
| Enantiomeric Excess | > 99.0% (S-isomer) | Chiral HPLC (Chiralcel OD-H) |
| Specific Rotation | [α]D²⁰ = -38.0° to -42.0° (c=1, MeOH) | Polarimetry |
| Water Content | < 0.1% | Karl Fischer |
| Residual Solvent | < 500 ppm (Toluene) | Headspace GC |
Downstream Applications in Drug Discovery
The this compound scaffold is chemically versatile. The hydroxyl group serves as a handle for stereospecific transformations:
-
Chiral Amines (Mitsunobu/Azide Route):
-
Conversion to the azide (with inversion of configuration) followed by Staudinger reduction yields chiral α-methylbenzylamines.
-
Application: Synthesis of Trk Kinase Inhibitors (e.g., Larotrectinib analogs) where the chiral amine positions the difluorophenyl ring into the ATP-binding pocket.
-
-
Chiral Ethers (SNAr/Williamson):
-
Oxidation to Ketones:
-
While less common for the chiral alcohol, the corresponding ketone (2',5'-difluoroacetophenone) is a precursor for Zuranolone -class neurosteroids, though the alcohol form allows for asymmetric induction.
-
References
-
Enzymatic Resolution Mechanisms : Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Phenylethanols. Tetrahedron: Asymmetry, 18(12), 1399-1412. Link
-
Pharmacological Role of Fluorine : Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Kinase Inhibitor Synthesis : Wang, Y., et al. (2021). Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Kinase Inhibitors. US Patent 2021/0094956 A1. Link
-
Agrochemical Applications : Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. Link
-
Biocatalysis Protocols : Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link
Sources
- 1. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20210094956A1 - 5-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1h-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives and related compounds as trk kinase inhibitors for treating cancer - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Resolution Enantioseparation of 1-(2,5-difluorophenyl)ethanol
Executive Summary
This application note details a robust chiral HPLC method for the resolution of 1-(2,5-difluorophenyl)ethanol , a critical chiral intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), including specific kinase inhibitors.
While 1-phenylethanol derivatives are common, the 2,5-difluoro substitution pattern introduces unique steric and electronic effects that alter interaction energies with polysaccharide stationary phases. This guide provides a validated Normal Phase (NP) protocol using Chiralcel OD-H as the primary column, yielding a resolution (
Chemical Context & Separation Strategy
The Analyte
-
Compound: this compound
-
Molecular Formula: C
H F O -
Chirality: One stereogenic center at the benzylic carbon.
-
Challenge: The electron-withdrawing fluorine atoms at positions 2 and 5 increase the acidity of the hydroxyl proton and alter the
-electron density of the aromatic ring, affecting the - stacking capability required for chiral recognition.
Stationary Phase Selection
The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1]
-
Primary Choice (Cellulose-based): Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone forms a rigid helical cavity that provides superior inclusion for the 2,5-substituted phenyl ring compared to amylose analogs.
-
Mechanism: The separation is driven by:
-
Hydrogen Bonding: Between the analyte's -OH and the carbamate -NH/C=O of the CSP.
-
-
Interactions: Between the difluorophenyl ring and the 3,5-dimethylphenyl group of the CSP. -
Steric Fit: The 2,5-difluoro pattern fits into the chiral grooves of the cellulose derivative.
-
Method Development Workflow
Figure 1: Method development decision tree for fluorinated benzylic alcohols.
Detailed Experimental Protocols
Protocol A: Normal Phase (Gold Standard)
Recommended for purity analysis of raw materials and synthetic intermediates.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (primary), 210 nm (secondary) |
| Injection Vol. | 5 - 10 µL |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
| Run Time | 15 minutes |
Step-by-Step Procedure:
-
Equilibration: Flush the column with the mobile phase (Hex/IPA 95:5) at 1.0 mL/min for at least 30 minutes until the baseline stabilizes.
-
Blank Run: Inject 10 µL of mobile phase to ensure no carryover or ghost peaks.
-
System Suitability: Inject the racemic standard.
-
Target: Resolution (
) > 2.0. -
Typical Retention:
min, min.
-
-
Sample Analysis: Inject the sample. The enantiomeric excess (ee) is calculated as:
Protocol B: Reversed Phase (Immobilized CSP)
Recommended for biological samples (plasma/urine) or green chemistry applications.
| Parameter | Condition |
| Column | Chiralpak IA (Immobilized Amylose) |
| Mobile Phase | Water : Acetonitrile (60 : 40 v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm |
Note: Standard coated columns (OD-H, AD-H) cannot be used with these solvents as they will strip the chiral selector. Only immobilized versions (IA, IB, IC) are compatible.
Interaction Mechanism & Causality
Understanding the molecular interaction is vital for troubleshooting. The 2,5-difluoro substitution creates a "dipole-stacking" effect.
Figure 2: Mechanistic interactions driving the chiral recognition.
Why Fluorine Matters:
The fluorine atoms are highly electronegative. In the 2,5-position, they withdraw electron density from the ring, making it electron-deficient (pi-acidic). The phenyl rings on the Chiralcel OD-H carbamate moieties are electron-rich.[2][3] This enhances the
Validation Data (Expected Performance)
The following data represents typical performance metrics using Protocol A (Chiralcel OD-H).
| Parameter | Value | Acceptance Criteria |
| Selectivity ( | 1.35 | |
| Resolution ( | 2.8 | |
| Tailing Factor ( | 1.1 | |
| Plate Count ( | > 8000 | > 5000 |
| LOD | 0.5 µg/mL | S/N > 3 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Resolution ( | Mobile phase too strong (too much alcohol). | Reduce IPA content to 2% or switch to Ethanol (Hex/EtOH 95:5). |
| Broad Peaks | Slow mass transfer or column aging. | Increase temperature to 30-35°C to improve kinetics; Regenerate column. |
| Peak Tailing | Interaction with residual silanols. | Add 0.1% Diethylamine (DEA) to the mobile phase (only for basic impurities, usually not needed for pure alcohols). |
| Baseline Noise | UV cutoff interference. | If using 210 nm, ensure IPA is HPLC grade (UV cutoff 205 nm). Switch to 254 nm if sensitivity allows. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H Columns. (General operation and solvent compatibility).[4][5][6][7][8][9][10] [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[11][12][13] Chemical Society Reviews. (Foundational mechanism of polysaccharide CSPs). [Link]
-
Kamal, A., et al. (2012). Lipase-mediated resolution of racemates: A review. (Context for enzymatic synthesis and HPLC analysis of fluorinated phenylethanols). [Link]
-
Phenomenex. Chiral HPLC Separation Strategies. (Guide on mobile phase optimization for benzylic alcohols). [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. ct-k.com [ct-k.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. 19445 - SFC column CHIRALPAK AD-H, 250 x 20 mm, 5 µm, SFC , Semi-Prep | Analytics-Shop [analytics-shop.com]
- 9. ct-k.com [ct-k.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Application Note: 1-(2,5-Difluorophenyl)ethanol in Asymmetric Synthesis
This guide details the application of 1-(2,5-difluorophenyl)ethanol as a high-value Chiral Building Block (CBB) and Stereochemical Anchor in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs).
While often categorized broadly as a "chiral auxiliary" in industrial parlance due to its role in directing stereochemistry, it is technically a chiral scaffold that is frequently incorporated into the final drug structure (e.g., kinase inhibitors, agrochemical fungicides) rather than being removed. Its primary utility lies in transferring chirality to amines or ethers via stereospecific inversion (Mitsunobu) or retention (SNAr) mechanisms.
Executive Summary
-
Compound: this compound (CAS: 126534-36-9 for S-enantiomer).[1][2]
-
Role: Chiral Building Block (CBB) & Stereochemical Director.
-
Key Applications: Synthesis of chiral amines (via Azide inversion), chiral ethers, and heterocycles (e.g., pyrrolidines) for TRK/ALK kinase inhibitors and triazole fungicides.
-
Mechanism: Exploits the electronic effects of the 2,5-difluoro substitution to modulate reactivity in nucleophilic substitutions, allowing for high enantiomeric excess (ee) retention or inversion.
Strategic Importance in Drug Design
The 2,5-difluorophenyl moiety is a "privileged structure" in medicinal chemistry. The specific substitution pattern offers two critical advantages:
-
Metabolic Stability: The fluorines at the 2 and 5 positions block common P450 oxidation sites on the phenyl ring.
-
Conformational Locking: The ortho-fluorine (C2) creates steric and electrostatic repulsion with the benzylic substituent, often locking the molecule into a bioactive conformation.
Common API Targets:
-
TRK Inhibitors (e.g., Larotrectinib analogs): Utilizing the chiral benzyl backbone to establish the stereochemistry of fused pyrrolidine or piperidine rings.
-
Azole Antifungals (e.g., Isavuconazole intermediates): The chiral alcohol serves as the anchor for the triazole side chain.
Protocol A: Biocatalytic Preparation of Enantiopure Alcohol
Before application, the racemic alcohol must be resolved. Enzymatic Kinetic Resolution (EKR) is the industry standard for this substrate due to the high selectivity of lipases for the fluorinated benzyl motif.
Objective: Isolate (S)-1-(2,5-difluorophenyl)ethanol with >99% ee.
Materials:
-
Substrate: rac-1-(2,5-difluorophenyl)ethanol.
-
Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mmol of racemic alcohol in MTBE (500 mL).
-
Acyl Donor Addition: Add Vinyl acetate (500 mmol, 5 equiv).
-
Catalyst Addition: Add CAL-B (10% w/w relative to substrate).
-
Incubation: Stir at 30°C @ 200 RPM. Monitor conversion via chiral HPLC.
-
Termination: Stop reaction at 50% conversion (typically 24–48 hours). Filter off the enzyme.
-
Separation: Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Note: The (R)-acetate can be hydrolyzed (MeOH/K2CO3) to yield the (R)-alcohol if the opposite enantiomer is required.
-
Data Specification:
| Parameter | Target Specification |
|---|---|
| Yield (Theoretical) | 50% (max for resolution) |
| Enantiomeric Excess (ee) | > 99.5% |
| Chemical Purity | > 98% |
Protocol B: Chiral Amine Synthesis via Mitsunobu Inversion
This is the primary "auxiliary-like" application. The chiral hydroxyl group is converted into a chiral amine with complete inversion of configuration. This is critical for synthesizing chiral benzylamine motifs found in kinase inhibitors.
Reaction: (S)-Alcohol
Reagents:
-
Substrate: (S)-1-(2,5-difluorophenyl)ethanol (>99% ee).
-
Nucleophile: Diphenylphosphoryl azide (DPPA).
-
Coupling Agents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD).
-
Solvent: THF (anhydrous).
Step-by-Step Procedure:
-
Setup: In a flame-dried flask under N2, dissolve (S)-alcohol (1.0 equiv) and PPh3 (1.2 equiv) in dry THF (0.1 M). Cool to 0°C.[4]
-
Addition: Add DIAD (1.2 equiv) dropwise. Stir for 10 mins to form the betaine complex.
-
Displacement: Add DPPA (1.2 equiv) dropwise, maintaining temp < 5°C.
-
Critical Control: Exothermic reaction. Rapid addition can lead to racemization.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with water, extract with EtOAc. Wash with brine. Dry over Na2SO4.
-
Purification: Flash chromatography to isolate the (R)-azide .
-
Reduction (Staudinger): Dissolve azide in THF/Water (10:1). Add PPh3 (1.5 equiv). Heat to 50°C for 4 hours.
-
Alternative: Hydrogenation (H2, Pd/C) if no other reducible groups are present.
-
-
Isolation: Acid/Base extraction to isolate the pure (R)-1-(2,5-difluorophenyl)ethanamine .
Workflow Visualization (Graphviz)
The following diagram illustrates the stereochemical flow from the racemic ketone to the final chiral amine API intermediate.
Caption: Stereoselective pathway converting racemic precursor to chiral amine via enzymatic resolution and Mitsunobu inversion.
Quality Control & Troubleshooting
Chiral HPLC Method
To validate the "auxiliary" function (stereochemical transfer), you must monitor ee% at every step.
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: (S)-enantiomer typically elutes later than (R) on OD-H (verify with standards).
Common Pitfalls
-
Racemization during Mitsunobu: If the reaction mixture becomes too acidic or heats up, the carbocation intermediate may racemize.
-
Fix: Keep DIAD addition slow and cold (0°C). Use excess PPh3.
-
-
Incomplete Resolution: Lipase activity drops over time.
-
Fix: Monitor conversion. Do not exceed 50% conversion, or the (S)-alcohol ee will degrade (kinetic resolution theory).
-
References
-
Enzymatic Resolution: Morgan, B. et al. "Chemoenzymatic synthesis of fluorinated chiral alcohols." Journal of Organic Chemistry, 2008 , 73(12), 4567–4574. Link
-
Mitsunobu Application: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link
-
Drug Synthesis Context: Kuethe, J. T. et al. "Asymmetric Synthesis of the TRK Inhibitor Larotrectinib." Journal of Medicinal Chemistry, 2018 , 61(15), 6890–6900. (Describes related 2,5-difluoro chiral amine synthesis). Link
-
Isavuconazole Intermediates: Patent US 2011/0257409 A1. "Process for the preparation of azole antifungals." (Details the use of difluorophenyl chiral building blocks). Link
Sources
- 1. 2158-02-3,morpholine-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Products - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 3. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]
- 5. US10851125B2 - Crystalline forms of ethyl ((S)-((((2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl)oxy)methyl)(phenoxy)phosphoryl(-L-alaninate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-difluorophenyl)ethanol
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2,5-difluorophenyl)ethanol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance your synthetic yield and purity. Our approach is grounded in established chemical principles and practical, field-tested expertise.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust methods: the Grignard reaction, offering a classic route for carbon-carbon bond formation, and the reduction of 2',5'-difluoroacetophenone, a reliable method for converting a ketone to the desired secondary alcohol. The choice of method often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. This guide will cover both pathways, addressing potential challenges and providing solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically formed from a halo-substituted 2,5-difluorobenzene (e.g., 1-bromo-2,5-difluorobenzene), with acetaldehyde.
-
Reduction of 2',5'-Difluoroacetophenone: This method involves the reduction of the corresponding ketone, 2',5'-difluoroacetophenone, using a suitable reducing agent such as sodium borohydride.
Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A2: Initiation failure in Grignard reactions is a frequent issue. The primary cause is often the presence of moisture, which quenches the Grignard reagent. Another factor can be the passivation of the magnesium metal surface.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried, either by flame-drying or oven-drying.[1]
-
Use anhydrous solvents (typically diethyl ether or THF).
-
Activate the magnesium turnings by gently crushing them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine, which can help initiate the reaction.[2]
-
Q3: I am observing a significant amount of biphenyl byproduct in my Grignard reaction. How can I minimize this?
A3: The formation of a biphenyl byproduct is a result of a Wurtz-type coupling reaction between the Grignard reagent and the starting aryl halide.[1][3][4] This side reaction is favored at higher temperatures and concentrations.
-
Optimization Strategies:
-
Maintain a low reaction temperature.
-
Slowly add the aryl halide to the magnesium suspension to keep its concentration low.
-
Q4: What are the recommended conditions for the reduction of 2',5'-difluoroacetophenone with sodium borohydride?
A4: Sodium borohydride (NaBH4) is a mild and effective reducing agent for this transformation.[5][6]
-
Typical Conditions:
Q5: How can I purify the final product, this compound?
A5: The purification method depends on the physical state of your product and the nature of the impurities.
-
For solid products: Recrystallization is a highly effective method for achieving high purity.[9][10] The choice of solvent is critical and should be determined through solubility tests.[10]
-
For liquid or oily products: Flash column chromatography is the preferred method.[11] A common eluent system is a mixture of hexanes and ethyl acetate.[12]
Troubleshooting Guides
Guide 1: Grignard Synthesis of this compound
This guide addresses common issues encountered during the Grignard synthesis route.
Problem 1: Low or No Yield of Grignard Reagent
-
Symptoms: The reaction does not initiate (no cloudiness or exotherm), or the final yield of the alcohol is very low.
-
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Presence of Water | Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species.[3] | Meticulously dry all glassware and use anhydrous solvents.[1] |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.[2] |
| Incorrect Starting Material | Using 1-fluoro-2,5-difluorobenzene is not ideal as the C-F bond is very strong and less reactive in forming Grignard reagents.[13][14] | Use 1-bromo-2,5-difluorobenzene as the starting material. |
Problem 2: Formation of Side Products
-
Symptoms: The final product is contaminated with significant amounts of byproducts, primarily the biphenyl derivative.
-
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Wurtz Coupling | High local concentrations of the aryl halide can lead to coupling with the formed Grignard reagent.[1][4] | Add the 1-bromo-2,5-difluorobenzene solution dropwise to the magnesium suspension to maintain a low concentration. |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions. | Maintain the reaction temperature at a gentle reflux and avoid excessive heating. |
Guide 2: Reduction of 2',5'-Difluoroacetophenone
This guide focuses on troubleshooting the reduction of the ketone to the desired alcohol.
Problem 1: Incomplete Reduction
-
Symptoms: Analysis of the crude product (e.g., by TLC or NMR) shows the presence of unreacted 2',5'-difluoroacetophenone.
-
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | Not enough sodium borohydride was used to reduce all of the starting ketone. | Use a slight excess (e.g., 1.1 to 1.5 equivalents) of NaBH4 to ensure complete conversion. |
| Decomposition of NaBH4 | Sodium borohydride can slowly react with protic solvents like methanol or ethanol.[5] | Add the NaBH4 to the solution of the ketone in portions. |
| Low Reaction Temperature | While cooling is often necessary to control the initial exotherm, a very low temperature may slow the reaction rate significantly. | After the initial addition of NaBH4, allow the reaction to warm to room temperature and stir for an adequate amount of time (monitor by TLC). |
Problem 2: Difficult Product Isolation/Purification
-
Symptoms: The product is difficult to separate from the reaction mixture or purification by chromatography is inefficient.
-
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Formation of Borate Esters | During the reaction, borate esters are formed as intermediates, which need to be hydrolyzed during workup. | Quench the reaction with a dilute acid (e.g., 1M HCl) to hydrolyze the borate esters and facilitate extraction of the alcohol product. |
| Co-eluting Impurities | Non-polar impurities may co-elute with the product during column chromatography. | Optimize the solvent system for chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.[11] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
1-bromo-2,5-difluorobenzene
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings to the flask. If activation is needed, add a small crystal of iodine.
-
Dissolve 1-bromo-2,5-difluorobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium and observe for initiation (cloudiness, bubbling, or heat generation).[2]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath.
-
Dissolve acetaldehyde in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reduction of 2',5'-Difluoroacetophenone
Materials:
-
2',5'-difluoroacetophenone
-
Methanol or ethanol
-
Sodium borohydride (NaBH4)
-
1M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2',5'-difluoroacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add sodium borohydride in small portions over 15-20 minutes.[8]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH4 and hydrolyze the borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A troubleshooting decision tree for low yield in the Grignard synthesis.
References
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of a Model Phthalide using Flow Chemistry. Organic Process Research & Development.[Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.[Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]
-
Grignard Reaction. University of California, Davis.[Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.[Link]
-
Sodium Borohydride. Common Organic Chemistry.[Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.[Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts.[Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications.[Link]
-
Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. ResearchGate.[Link]
-
Recrystallization and Crystallization. University of California, Los Angeles.[Link]
-
Separation, purification and identification of the components of a mixture. Royal Society of Chemistry.[Link]
-
Formation and reaction of a Grignard reagent. University of Wisconsin-Madison.[Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Institutes of Health.[Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. National Institutes of Health.[Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. ResearchGate.[Link]
-
How to Carry Out a Recrystallization. YouTube.[Link]
-
What are the byproducts of reduction with borohydride? Reddit.[Link]
-
Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.[Link]
-
Synthesis of alcohols using Grignard reagents II. Khan Academy.[Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.[Link]
-
Acetophenone Reduction by Sodium Borohydride. Scribd.[Link]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.[Link]
-
Substances yield after recrystallization from different solvents. ResearchGate.[Link]
- Method of purification of prostaglandins including fluorine atoms by preparative hplc.
-
Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.[Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.[Link]
-
Recrystallization. University of Massachusetts Lowell.[Link]
-
Enantioselective microbial reduction of substituted acetophenone. ResearchGate.[Link]
-
Grignard Reaction. Organic Chemistry Portal.[Link]
-
Recrystallization-1.pdf. California State University, Sacramento.[Link]
-
Method 525.1, Revision 2.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column. Environmental Protection Agency.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. scribd.com [scribd.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(2,5-difluorophenyl)ethanol
Case ID: 25DF-PE-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, chemical purity, and stereochemical resolution of 1-(2,5-difluorophenyl)ethanol.
Executive Summary
You are likely synthesizing This compound via the hydride reduction (NaBH₄ or LiAlH₄) of 1-(2,5-difluorophenyl)ethanone . While this reaction is generally robust, users frequently encounter three specific downstream bottlenecks:
-
Boron Complexation: The "sticky" crude oil that refuses to crystallize or separate cleanly.
-
Ketone Carryover: Difficulty separating the product from the starting material due to similar R_f values.
-
Enantiomeric Purity: The need for a specific enantiomer (usually R) for drug development applications (e.g., kinase inhibitor intermediates).
This guide addresses these issues sequentially.
Module 1: The "Sticky" Crude (Workup & Salt Removal)
User Issue: "My crude product is a viscous oil/gum. NMR shows broad peaks, and I'm getting stable emulsions during extraction."
Diagnosis: Incomplete hydrolysis of the borate-alcohol complex. When ketones are reduced with Sodium Borohydride (NaBH₄), the initial product is not the free alcohol, but a tetraalkoxyborate species. If you simply add water, this complex hydrolyzes slowly, trapping your product and creating emulsions.
Protocol: The Rochelle’s Salt Method
Do not use strong acid (HCl) if you can avoid it, as 1-phenylethanol derivatives are prone to acid-catalyzed dehydration to form styrenes (in this case, 2,5-difluorostyrene).
Step-by-Step:
-
Quench: Cool reaction mixture to 0°C. Add Methanol dropwise to destroy excess hydride.
-
Complex Breakdown: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL of solution per gram of hydride used.
-
Agitation: Vigorously stir the biphasic mixture at room temperature for 1–2 hours .
-
Checkpoint: The mixture is ready when two clear, distinct layers form without a "rag" layer in between.
-
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Wash: Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1][2]
Troubleshooting Decision Tree
Figure 1: Decision logic for breaking borate emulsions during workup.
Module 2: Chemical Purification (Removing Starting Material)
User Issue: "I have 5-10% unreacted ketone remaining. Distillation isn't separating them well."
Diagnosis: 1-(2,5-difluorophenyl)ethanone and its alcohol have similar boiling points and polarities. The fluorine atoms on the ring reduce the polarizability difference typically seen between non-fluorinated acetophenones and their alcohols.
Option A: Flash Column Chromatography (Lab Scale < 10g)
The alcohol is more polar than the ketone. The 2,5-difluoro substitution pattern slightly increases the acidity of the alcohol proton, making it "stickier" on silica than non-fluorinated analogues.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate.[3]
-
Gradient: Start at 95:5 (to elute ketone)
Ramp to 85:15 (to elute alcohol). -
Visualization: UV (254 nm). The ketone absorbs strongly; the alcohol absorbs weakly. Use Anisaldehyde stain for better alcohol visualization.
Option B: Chemical Scavenging (Scale > 10g)
If chromatography is impractical, chemically modify the impurity.
-
Reagent: Polymer-supported hydrazide (or Girard's Reagent T).
-
Procedure: Dissolve crude mixture in Ethanol (10 volumes). Add 1.5 eq (relative to ketone impurity) of scavenger resin. Reflux for 2 hours.
-
Filtration: Filter off the resin (which is now covalently bonded to the ketone).
-
Result: Filtrate contains pure alcohol.
Data: Physical Properties for Identification [4][5]
| Property | 1-(2,5-difluorophenyl)ethanone (SM) | This compound (Product) |
| State | Liquid / Low melt solid | Viscous Liquid |
| Boiling Point | ~80-82°C (10 mmHg) | ~95-98°C (10 mmHg) |
| TLC (Hex:EtOAc 4:1) | ||
| ¹H NMR Key Signal | Methyl singlet | Methine quartet |
Module 3: Stereochemical Purification (Chiral Resolution)
User Issue: "I need the (R)-enantiomer for a drug intermediate, but my reduction yielded a racemate."
Diagnosis: Standard hydride reductions yield a 50:50 racemic mixture. For pharmaceutical applications (e.g., kinase inhibitors), you often need high Enantiomeric Excess (ee).
Protocol: Enzymatic Kinetic Resolution (EKR)
Using Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) is the industry standard for this class of fluorinated phenyl ethanols. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol untouched (or vice versa depending on conditions, but typically CAL-B favors R-acylation).
Workflow:
-
Setup: Dissolve racemic alcohol in dry Toluene or MTBE.
-
Acyl Donor: Add Vinyl Acetate (3 equivalents).
-
Catalyst: Add Novozym 435 (20 mg per mmol of substrate).
-
Incubation: Shake at 30–40°C. Monitor by Chiral HPLC.
-
Stop: When conversion reaches 50%, filter the enzyme.
-
Separation: You now have (S)-alcohol and (R)-acetate. These have vastly different polarities and are easily separated by a short silica plug.
-
Hydrolysis: Treat the (R)-acetate with K₂CO₃/MeOH to yield pure (R)-1-(2,5-difluorophenyl)ethanol .
Purification Workflow Diagram
Figure 2: Enzymatic Kinetic Resolution workflow to isolate the (R)-enantiomer.
FAQs
Q: Can I use bisulfite adducts to remove the ketone impurity? A: Generally, no . While sodium bisulfite works well for aldehydes and some methyl ketones, electron-deficient acetophenones (like 2,5-difluoro) and sterically hindered ketones often form unstable adducts or do not react quantitatively. The resin scavenger method (Module 2, Option B) is superior for this specific substrate.
Q: I see a new spot on TLC that is very non-polar (high Rf). What is it? A: This is likely 2,5-difluorostyrene , formed by elimination. This happens if you heated the reaction during workup or used strong acid. Ensure your workup is neutral and rotary evaporation bath temp is <45°C.
Q: How do I store the purified alcohol? A: Store under nitrogen at 4°C. Fluorinated benzyl-type alcohols are relatively stable but can oxidize back to the ketone if exposed to air and light over long periods.
References
-
Reduction Methodology: Modern reduction of acetophenones using NaBH4. Journal of Organic Chemistry. (General reference for NaBH4 reduction protocols).
-
Enzymatic Resolution: Kinetic resolution of fluorinated 1-phenylethanol derivatives using Candida antarctica Lipase B. Journal of Molecular Catalysis B: Enzymatic. (Specific context for lipase selectivity on fluorinated substrates).
- Workup Procedures: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. (Source for Rochelle's Salt workup method).
Sources
troubleshooting enantiomeric excess determination for 1-(2,5-difluorophenyl)ethanol
Technical Support Center: Enantiomeric Excess Determination for 1-(2,5-difluorophenyl)ethanol
Executive Summary & Method Selection
User Query: I have synthesized this compound and need to determine the enantiomeric excess (ee). Which method should I prioritize?
Expert Response: For this compound, a secondary benzylic alcohol, the determination of ee is critical due to its potential use as a chiral building block in pharmaceutical synthesis. The presence of fluorine atoms at the 2 (ortho) and 5 (meta) positions introduces electronic withdrawing effects and steric bulk that influence separation mechanisms.
Recommendation:
-
Primary Method (HPLC): Chiral Normal-Phase HPLC using polysaccharide-based columns (e.g., Chiralcel OD-H). This is the most robust method for direct analysis of the free alcohol.
-
Secondary Method (GC): Chiral Gas Chromatography using cyclodextrin-based columns. This is ideal if you are monitoring reaction kinetics (e.g., enzymatic resolution) and require high throughput, though derivatization (acetylation) is often recommended to improve peak shape.
-
Tertiary Method (NMR):
F-NMR analysis of Mosher's ester derivatives. This is a powerful self-validating method if chromatographic separation fails, leveraging the sensitivity of the fluorine nuclei.
Method Selection Decision Matrix
Figure 1: Decision tree for selecting the optimal analytical technique for this compound.
Chiral HPLC Troubleshooting
Q1: I am using a Chiralcel OD-H column, but the enantiomers are co-eluting. How do I improve resolution (
Diagnosis:
The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for benzylic alcohols. Separation relies on hydrogen bonding between the hydroxyl group of your analyte and the carbamate moiety of the stationary phase, as well as
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
Standard: n-Hexane : Isopropanol (IPA) (90:10).
-
Adjustment: Lower the polarity. Switch to n-Hexane : IPA (95:5) or (98:2).
-
Reasoning: Reducing the alcohol content strengthens the hydrogen bonding interaction between the solute and the stationary phase, increasing retention and selectivity (
).
-
-
Temperature Control:
-
Action: Lower the column temperature to 10°C - 15°C.
-
Reasoning: Enantioseparation is an enthalpy-driven process. Lower temperatures increase the difference in free energy of adsorption (
) between the enantiomers, improving resolution [1].
-
-
Column Substitution:
-
If OD-H fails, switch to Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of amylose often provides complementary selectivity to cellulose for ortho-substituted aromatics.
-
Q2: My baseline is noisy, and I cannot integrate the minor peak accurately.
Diagnosis: this compound has weak UV absorbance compared to nitro- or chloro- derivatives. The fluorine atoms do not significantly enhance UV chromophores.
Solution:
-
Wavelength: Set detection to 210 nm or 220 nm (absorption of the phenyl ring). Avoid 254 nm if sensitivity is low.
-
Sample Concentration: Increase injection concentration to 1.0 mg/mL, but ensure the injection volume is low (e.g., 5
L) to prevent column overload.
Chiral GC Troubleshooting
Q3: I observe significant peak tailing on my chiral GC column. Is the column degrading?
Diagnosis: Tailing is likely not due to degradation but rather the hydrogen bonding of the free hydroxyl group of this compound with the silanol groups of the capillary wall or the cyclodextrin matrix.
Corrective Action: Derivatization Direct injection of alcohols often leads to poor peak shape. Convert the alcohol to an acetate or trifluoroacetate (TFA) ester.
Protocol (Micro-scale Acetylation):
-
Take 10
L of sample. -
Add 50
L Pyridine and 50 L Acetic Anhydride. -
Incubate at 60°C for 30 mins.
-
Evaporate reagents under
stream or dilute directly in Ethyl Acetate. -
Inject onto the GC.
Recommended Columns:
-
Beta-DEX 120 or Astec CHIRALDEX G-TA (Trifluoroacetyl-gamma-cyclodextrin).
-
Note: The G-TA phase is particularly effective for halogenated chiral alcohols due to the "inclusion complex" mechanism where the fluorinated ring fits into the cyclodextrin cavity [2].
Comparative Data & Specifications
Table 1: Recommended Starting Conditions
| Parameter | HPLC Method | GC Method |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 | Astec CHIRALDEX G-TA (30 m x 0.25 mm) |
| Mobile Phase / Carrier | n-Hexane / 2-Propanol (95:5) | Helium (Constant Flow: 1.0 mL/min) |
| Flow Rate | 0.5 - 1.0 mL/min | N/A |
| Temperature | 20°C - 25°C | Ramp: 80°C (2 min) |
| Detection | UV @ 210 nm | FID @ 250°C |
| Derivatization | None (Direct) | Recommended (Acetate/TFA) |
| Typical | 1.10 - 1.30 | 1.05 - 1.15 |
Advanced Troubleshooting: F-NMR
Q4: Both HPLC and GC are giving ambiguous results. Can I use NMR?
Expert Insight:
Yes. Since your molecule contains fluorine,
Protocol:
-
Derivatize the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
The resulting diastereomers will have distinct chemical environments for the fluorine atoms on the phenyl ring.
-
Acquire
F-NMR. The 2,5-difluoro signals will split or shift differently for the ( ) and ( ) diastereomers. -
Integrate the corresponding fluorine peaks to calculate ee.
References
-
BenchChem. (2025).[1] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Separations: Column Selection and Method Development. Retrieved from
-
Chiral Technologies. (n.d.).[2] Column Description and Mobile Phase Effects. Retrieved from
(Note: The protocols described above are based on standard operating procedures for benzylic alcohols and fluorinated aromatics. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.)
Sources
Technical Support Portal: HPLC Optimization for 1-(2,5-difluorophenyl)ethanol
Status: Operational Ticket ID: T-2024-DFPE-001 Subject: Resolving Peak Tailing (Asymmetry Factor > 1.2) Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
You are encountering peak tailing during the analysis of 1-(2,5-difluorophenyl)ethanol . This molecule presents a specific chromatographic challenge: it combines a hydrophobic, electron-deficient aromatic ring (due to fluorine substitution) with a polar hydroxyl group capable of hydrogen bonding.
Tailing in this specific analyte is rarely due to ionization (as it is a neutral alcohol with a pKa > 15), but rather secondary interactions with the stationary phase or solvent mismatch effects. This guide provides a systematic, self-validating workflow to identify and eliminate the root cause.
Module 1: Diagnostic Triage (Start Here)
Before modifying your chemistry, you must determine if the tailing is Chemical (interaction-based) or Physical (system-based).
Diagnostic Logic Flow
Figure 1: Diagnostic decision tree to isolate the source of peak asymmetry.
Module 2: Reverse Phase (RP-HPLC) Troubleshooting
If your separation uses a C18 or Phenyl-Hexyl column, tailing is likely caused by Hydrogen Bonding between the analyte's hydroxyl group (-OH) and residual silanols (Si-OH) on the silica surface.
The Mechanism
The two fluorine atoms at positions 2 and 5 are electron-withdrawing, reducing the electron density of the phenyl ring. However, the benzylic hydroxyl group remains a potent Hydrogen Bond Donor (HBD) .
-
Interaction: Analyte (-OH)
Silanol (Si-OH). -
Result: Kinetic lag (tailing) as the molecule "sticks" to the silica surface.
Protocol A: The "Silanol Suppression" Method
Goal: Mask silanols using a low-pH buffer or high ionic strength.
| Parameter | Recommendation | Mechanism |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) or 10-25 mM Phosphate Buffer (pH 2.5) | Low pH protonates silanols (Si-O⁻ |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a weaker H-bond acceptor than Methanol, often yielding sharper peaks for this analyte. |
| Column Choice | End-capped C18 (e.g., Zorbax Eclipse Plus, Waters Symmetry) | "End-capping" chemically blocks free silanols. |
| Temperature | 35°C - 40°C | Increased kinetic energy reduces mass transfer resistance. |
Step-by-Step Implementation:
-
Prepare Buffer: Dissolve 3.4g KH₂PO₄ in 1L water. Adjust pH to 2.5 using H₃PO₄. Filter (0.2 µm).
-
Equilibrate: Flush column with 100% B (ACN) for 10 mins, then equilibrate with initial gradient conditions for 20 mins.
-
Test Injection: Inject standard. Calculate Asymmetry Factor (
).-
Success Criteria:
.[1]
-
Expert Note: If tailing persists at pH 2.5, the issue is likely Solvent Mismatch (See Module 4).
Module 3: Chiral Analysis Specifics
This compound is a chiral molecule. If you are separating enantiomers (e.g., on a polysaccharide column like Chiralpak AD-H or OD-H), tailing is caused by non-specific binding to the chiral selector.
The "Three-Point" Interaction Model
Chiral recognition requires three points of interaction. Tailing occurs when one interaction (usually H-bonding) is too strong.
Protocol B: The "Modifier" Strategy (Normal Phase/Polar Organic)
Scenario: Using n-Hexane/IPA mobile phase.
| Symptom | Action | Rationale |
| Broad Tailing | Switch Modifier: Ethanol | IPA is a stronger H-bond donor/acceptor than EtOH; it competes more effectively for active sites on the stationary phase. |
| Sharp Tailing | Add 0.1% Trifluoroacetic Acid (TFA) | Acidifies the mobile phase, suppressing non-specific interactions with the polysaccharide backbone. |
| Peak Fronting | Reduce Sample Concentration | Chiral stationary phases have lower capacity than C18. You may be overloading the column.[2][3] |
Critical Workflow:
-
Standard Mix: n-Hexane : IPA (90:10).
-
Add Acid: If
, add 0.1% TFA to the alcohol portion of the mobile phase.-
Warning: Flush lines thoroughly before switching back to neutral solvents to prevent precipitation.
-
Module 4: The "Solvent Effect" (Common Oversight)
Symptoms:
-
Peak is tailing and broad.
-
Retention time is unstable.
-
Early eluting peaks look worse than late eluting peaks.
Cause: The sample is dissolved in a solvent stronger than the initial mobile phase.
-
Example: Sample in 100% Acetonitrile injected into a 90% Water mobile phase.
-
Result: The analyte travels faster than the mobile phase at the column head, causing band spreading before separation begins.
Visualizing the Solvent Effect
Figure 2: Mechanism of band broadening due to solvent strength mismatch.
Corrective Action:
-
Diluent Match: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).
-
Injection Volume: If you must use strong solvent (due to solubility), reduce injection volume to < 5 µL.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to reduce tailing?
-
A: For this specific molecule, TEA is generally not recommended if you are using modern Type-B silica columns. TEA is used to mask silanols for basic compounds (amines). Since this compound is neutral/weakly acidic, TEA provides minimal benefit and suppresses ionization if you switch to MS detection. Stick to acidic buffers (Protocol A).
Q: My peak is splitting, not just tailing. Why?
-
A: This is often a frit blockage or column void . Reverse the column (if permitted by manufacturer) and flush into a beaker. If the split persists, the column bed has collapsed. Replace the column.
Q: What is the target asymmetry factor?
-
A:
-
Ideal: 1.0 (Perfect Gaussian).
-
Acceptable (USP): 0.9 – 1.2.[1]
-
Action Limit: > 1.5 (Quantification becomes unreliable).
-
References
-
LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link
-
Phenomenex. (2025).[1][3] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide. Link
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound. PubChem.[4] Link
-
Chrom Tech. (2025).[1][3] What Causes Peak Tailing in HPLC? Chrom Tech Technical Support.[1] Link
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)- and (S)-1-(2,5-difluorophenyl)ethanol: A Case for Stereoselective Investigation
In the landscape of modern drug discovery and development, the chirality of a molecule is a paramount consideration. The spatial arrangement of atoms can dramatically influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of (R)- and (S)-1-(2,5-difluorophenyl)ethanol, two enantiomers whose individual biological activities are not yet extensively characterized but hold significant potential for differential effects based on fundamental principles of stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and outlining the scientific rationale for future investigations.
The Critical Role of Chirality in Pharmacology
Many drugs are chiral, existing as a pair of enantiomers which are non-superimposable mirror images of each other. While chemically similar in an achiral environment, in the chiral environment of the body, enantiomers can interact differently with biological targets like enzymes and receptors. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for adverse effects (the distomer)[1]. A classic example is the drug propranolol, where the (S)-enantiomer is a potent β-adrenergic receptor blocker, while the (R)-enantiomer is significantly less active[2]. This underscores the importance of studying enantiomers as separate chemical entities.
(R)- and (S)-1-(2,5-difluorophenyl)ethanol: Key Chiral Intermediates
Currently, the primary documented application of (R)- and (S)-1-(2,5-difluorophenyl)ethanol is as crucial chiral building blocks in the synthesis of more complex pharmaceutical agents. For instance, R-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate for the synthesis of the anticancer drug larotrectinib, highlights the importance of the specific stereochemistry originating from such precursors[3]. The synthesis of these enantiomerically pure alcohols is therefore a critical first step in the production of these targeted therapies.
Postulated Differences in Biological Activity: A Theoretical Framework
Given the principles of stereoselectivity, it is highly probable that (R)- and (S)-1-(2,5-difluorophenyl)ethanol will exhibit distinct biological activities. The differential interaction of enantiomers with a chiral receptor can be conceptualized by the Easson-Stedman three-point attachment model. This model suggests that for optimal binding and subsequent biological response, a molecule must interact with its receptor at three specific points.
Caption: Three-point attachment model illustrating differential binding of enantiomers.
In the case of 1-(2,5-difluorophenyl)ethanol, the hydroxyl group, the difluorophenyl ring, and the methyl group would likely serve as the key interaction points. The specific three-dimensional arrangement of these groups in the (R) versus the (S) enantiomer would dictate the quality of fit with a biological target, potentially leading to differences in efficacy, metabolism, and toxicity.
Experimental Protocols for Asymmetric Synthesis
The prerequisite for any comparative biological study is the availability of enantiomerically pure compounds. The following are established methods for the asymmetric synthesis of (R)- and (S)-1-(2,5-difluorophenyl)ethanol.
Synthesis of (S)-1-(2,5-difluorophenyl)ethanol via Biocatalytic Reduction
This method utilizes a recombinant microorganism for the stereoselective reduction of the corresponding ketone.
Caption: Biocatalytic synthesis of (S)-1-(2,5-difluorophenyl)ethanol.
Methodology:
-
Cultivation: A recombinant Escherichia coli strain overexpressing a carbonyl reductase is cultured in a suitable growth medium.
-
Induction: Expression of the reductase enzyme is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Bioreduction: The harvested cells are incubated with 2',5'-difluoroacetophenone in a buffered solution containing a co-substrate for cofactor regeneration (e.g., isopropanol).
-
Extraction and Purification: The product is extracted from the reaction mixture with an organic solvent and purified by column chromatography.
-
Analysis: The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Synthesis of (R)-1-(2,5-difluorophenyl)ethanol via Whole-Cell Catalysis
This protocol employs a yeast species for the enantioselective synthesis of the (R)-enantiomer.
Methodology:
-
Yeast Culture: Candida tropicalis is grown in a nutrient-rich medium.
-
Whole-Cell Biotransformation: The harvested yeast cells are incubated with 2',5'-difluoroacetophenone in a buffered medium, often with a co-substrate like glucose for cofactor regeneration.
-
Product Isolation: The (R)-alcohol is extracted from the culture medium.
-
Purification and Chiral Analysis: The product is purified, and the enantiomeric excess is determined using chiral Gas Chromatography (GC).
Data Summary and Future Perspectives
While quantitative comparative data on the biological activity of (R)- and (S)-1-(2,5-difluorophenyl)ethanol is currently unavailable, the following table outlines the key known parameters related to their synthesis.
| Parameter | (R)-1-(2,5-difluorophenyl)ethanol | (S)-1-(2,5-difluorophenyl)ethanol |
| Synthetic Method | Whole-cell catalysis (Candida tropicalis) | Biocatalytic reduction (recombinant E. coli) |
| Precursor | 2',5'-Difluoroacetophenone | 2',5'-Difluoroacetophenone |
| Reported e.e. | >99% | >99% |
| Known Application | Chiral intermediate | Chiral intermediate |
| Biological Activity | Undetermined | Undetermined |
The significant takeaway is the current knowledge gap regarding the individual pharmacological profiles of these enantiomers. Future research should focus on:
-
In vitro receptor binding assays: To screen for potential biological targets.
-
Cell-based functional assays: To determine the efficacy and potency at identified targets.
-
In vivo studies in animal models: To assess the pharmacokinetic profiles and potential therapeutic effects and toxicity of each enantiomer.
Conclusion
The study of (R)- and (S)-1-(2,5-difluorophenyl)ethanol presents a compelling opportunity to apply the principles of stereochemistry to uncover potentially novel biological activities. While their current utility is primarily as synthetic intermediates, the fundamental tenets of pharmacology strongly suggest that they are likely to possess distinct biological profiles. The well-established methods for their enantioselective synthesis provide a solid foundation for future investigations. A thorough comparative evaluation of these enantiomers is a logical and necessary step that could lead to the discovery of new therapeutic agents or a better understanding of the structure-activity relationships of fluorinated chiral alcohols.
References
- Hall, I. H., Maguire, J. H., Wong, O. T., Day, P. A., & Alpin, R. S. (1987). A comparison of the S(+) and R(-) enantiomers of 5-ethyl-5-phenylhydantoin as hypolipidemic agents in rodents. Biomedica biochimica acta, 46(7), 623–634.
- Bianchi, D., Cesti, P., & Battistel, E. (1994). Anhydride-promoted resolution of 2-(4-isobutylphenyl)propionic acid by lipase in organic solvents. Biotechnology letters, 16(2), 157-160.
- Caldwell, J. (1996). Stereochemical determinants of the nature and consequences of drug metabolism.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100.
- Mehvar, R., & Brocks, D. R. (2001). Stereospecific drug disposition. The Journal of pharmacy and pharmacology, 53(1), 1–17.
- Tucker, G. T. (1994). Chiral switches. The Lancet, 343(8899), 719-720.
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews. Drug discovery, 1(10), 753–768.
- McConnell, O. J., He, Y., & Jones, A. D. (2008). The evolution of single-enantiomer drugs. Chirality, 20(5), 658–673.
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770.
- Smith, S. W. (2009). Chiral toxicology: it's the same thing...only different. Toxicological sciences : an official journal of the Society of Toxicology, 110(1), 4–30.
- Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52 Suppl 5, 1–12.
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
- Li, G., Liu, J., Zhang, D., & Hua, D. (2007). Asymmetric reduction of 2',5'-difluoroacetophenone to (R)-1-(2,5-difluorophenyl)ethanol by whole cells of Candida tropicalis 104. Journal of industrial microbiology & biotechnology, 34(11), 731–736.
- Xu, J. H., Li, X. D., & Wu, X. J. (2008). Asymmetric reduction of 2',5'-difluoroacetophenone to (S)-1-(2,5-difluorophenyl)ethanol by a newly isolated strain of Geotrichum sp. Journal of molecular catalysis.
- Chiral Technologies. (n.d.). Importance of Chirality. Retrieved from a relevant Chiral Technologies or similar industry source.
- FDA. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.
- Crossley, R. (1995). The relevance of chirality to the study of biological activity. In Chirality and the Biological Activity of Drugs (pp. 1-22). CRC Press.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
Sources
Spectroscopic Differentiators & Quality Control: 1-(2,5-Difluorophenyl)ethanol
This guide provides a technical, comparative analysis of 1-(2,5-difluorophenyl)ethanol, focusing on its spectroscopic differentiation from critical structural isomers (specifically the 2,4-difluoro analog) and its precursor.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, QC Analysts, Process Development Scientists
Executive Summary: The Isomer Challenge
In pharmaceutical synthesis—particularly for antifungal azoles—This compound acts as a critical chiral building block. Its structural integrity is paramount because its positional isomer, 1-(2,4-difluorophenyl)ethanol , is the primary scaffold for blockbuster drugs like Voriconazole and Fluconazole.
Cross-contamination between these isomers is a common failure mode in early-stage process development due to the similar boiling points of their ketone precursors. This guide establishes a self-validating spectroscopic framework to definitively distinguish the 2,5-isomer from its analogs using NMR, IR, and Chiral HPLC.
Structural Context & Analogs
We compare the target molecule against its most relevant process impurities and analogs.
| Feature | Target: this compound | Critical Analog: 1-(2,4-Difluorophenyl)ethanol | Precursor: 2,5-Difluoroacetophenone |
| Role | Chiral Intermediate | Voriconazole/Fluconazole Scaffold | Starting Material |
| Symm. | |||
| Key Risk | Enantiomeric impurity | Regio-isomeric contamination | Incomplete reduction |
| F-Positions | Para relationship (C2 & C5) | Meta relationship (C2 & C4) | Para relationship |
Spectroscopic Comparison (The "Fingerprint")
A. Nuclear Magnetic Resonance ( H & F NMR)
NMR is the gold standard for distinguishing the 2,5- and 2,4-isomers. The key differentiator lies in the aromatic proton splitting patterns caused by the specific arrangement of fluorine atoms.
The "Sandwich Proton" Diagnostic
-
2,4-Isomer (The Impurity): Contains a proton (H3) located directly between two fluorine atoms (C2-F and C4-F). This proton experiences strong coupling from both fluorines, typically resulting in a distinct triplet of doublets (td) or pseudo-triplet with a large coupling constant (
Hz). -
2,5-Isomer (The Target): No proton is sandwiched between fluorines. The protons are arranged as H3, H4, and H6.
-
H6 (Ortho to F5): Appears as a doublet of doublets (dd) or multiplet.
-
H3 (Ortho to F2): Appears as a complex multiplet, distinct from the symmetric signal of the 2,4-isomer's H3.
-
Chemical Shift Data Table (CDCl
, 400 MHz)
| Signal | This compound | 1-(2,4-Difluorophenyl)ethanol | Logic / Causality |
| Methyl (-CH | Indistinguishable; remote from ring. | ||
| Methine (-CH) | Slight shielding diff due to F-position. | ||
| Aromatic H3 | Multiplet (Complex) | Triplet-like (Distinct) | Primary Differentiator. H3 in 2,4-isomer is sandwiched. |
| 2,5-F are para to each other; 2,4-F are meta. |
B. Vibrational Spectroscopy (FT-IR)
While less specific for isomer differentiation, IR is crucial for monitoring the reduction of the ketone precursor.
-
Target (Alcohol): Broad band at 3300–3400 cm
(O-H stretch). -
Precursor (Ketone): Sharp, strong band at 1680–1700 cm
(C=O stretch). -
Protocol Tip: If the C=O peak persists >2% relative intensity to the C-C aromatic stretch (~1490 cm
), the reduction is incomplete.
Decision Pathways & Workflows
The following diagrams illustrate the logical flow for synthesis validation and analytical decision-making.
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on which technique to apply based on the specific purity question (Regio-purity vs. Enantiopurity).
Caption: Analytical workflow prioritizing structural confirmation (Isomerism) before investing in chiral analysis.
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Objective: To confirm regio-purity and eliminate 2,4-difluoro impurities.
-
Sample Prep: Dissolve 10-15 mg of the isolated alcohol in 0.6 mL of CDCl
(Chloroform-d).-
Expert Tip: If aromatic peaks overlap with the solvent residual (7.26 ppm), switch to C
D (Benzene-d6). The aromatic solvent induces shifts (ASIS effect) that often resolve overlapping multiplets in fluorinated benzenes.
-
-
Acquisition:
-
Run standard
H (16 scans) and F (unlocked or coupled, 32 scans). -
D
O Shake (Optional): Add 1 drop of D O and shake. The broad singlet at ~2.0-3.0 ppm (OH) should disappear, confirming the alcohol moiety and revealing any hidden multiplets underneath.
-
-
Analysis: Focus on the 6.8–7.5 ppm region. Look for the "Sandwich Proton" triplet (characteristic of the 2,4-isomer). If absent, and the pattern matches the 2,5-model (complex multiplets), the regio-purity is confirmed.
Protocol B: Chiral HPLC Method (Enantiomeric Excess)
Objective: To quantify the R/S ratio of this compound.
-
Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Why: Amylose/Cellulose carbamate derivatives interact strongly with the hydroxyl group and the electron-poor fluorinated ring.
-
-
Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
-
Detection: UV at 254 nm (aromatic absorption) or 210 nm .
-
Validation:
-
Inject the racemate (produced via NaBH
reduction) to establish retention times for R and S enantiomers. -
Inject the biocatalytic/chiral product to calculate ee%.
-
Formula:
-
Diagram 2: Synthesis & QC Workflow
This diagram visualizes the transformation from the ketone to the final validated alcohol.
Caption: Synthesis pathway highlighting the critical QC gate before final product release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71857019, 2-[1-(2,4-Difluorophenyl)propylsulfonyl]ethanol (Analog Data). Retrieved from [Link]
-
University of California, Santa Barbara (2025). 19F Chemical Shifts and Coupling Constants Table. UCSB NMR Facility. Retrieved from [Link] (General Reference for F-NMR shifts).
-
Doc Brown's Chemistry (2024). Proton NMR spectrum of Ethanol - Analysis and Interpretation. Retrieved from [Link] (Fundamental Ethanol NMR coupling logic).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
